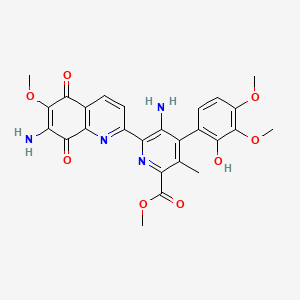

Methyl streptonigrin

Vue d'ensemble

Description

Méthodes De Préparation

La préparation de NSC45384 implique des voies synthétiques qui comprennent généralement la réaction de dérivés de la naphtoquinone avec des réactifs appropriés. Une méthode courante implique l'utilisation de diméthylsulfoxyde (DMSO) comme solvant, où le composé est dissous pour obtenir une concentration de liqueur mère de 40 mg/mL . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec des conditions de réaction optimisées pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

NSC45384 subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de NSC45384 peut conduire à la formation de dérivés de quinone, tandis que la réduction peut entraîner la formation de dérivés d'hydroquinone .

Applications de recherche scientifique

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les réactions redox.

Industrie : Il est utilisé dans le développement d'antibiotiques sélectifs ciblant des enzymes bactériennes spécifiques.

Mécanisme d'action

Le mécanisme d'action de NSC45384 implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré qu'il inhibait l'enzyme ribonucléotide réductase en éteignant le radical tyrosyle nécessaire à la catalyse . Cette inhibition perturbe la synthèse des désoxyribonucléotides, qui sont des éléments constitutifs essentiels de la réplication et de la réparation de l'ADN. De plus, il a été constaté que NSC45384 se lie et inhibe la protéase SUMO-spécifique SENP1, ce qui conduit à une augmentation des niveaux globaux de SUMOylation et à une diminution des niveaux du facteur alpha inductible par l'hypoxie (HIF1α) .

Applications De Recherche Scientifique

Anticancer Activity

Methyl streptonigrin has demonstrated notable anticancer properties across various studies:

- Mechanism of Action : this compound functions by inhibiting specific proteins involved in cancer cell proliferation. For instance, it acts as a potent inhibitor of SUMO-specific protease-1 (SENP1), which plays a crucial role in regulating cellular processes related to cancer progression. The compound exhibits an IC50 value of approximately 0.518 μM against SENP1, indicating its effectiveness in disrupting cancer cell signaling pathways .

- Efficacy Against Different Cancers : Research indicates that this compound is effective against several types of cancer, including:

- Heterochromatin Formation : At low concentrations (1 nM), this compound promotes heterochromatin formation in cells without inducing significant cytotoxicity, suggesting its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .

Antibacterial Properties

This compound also exhibits broad-spectrum antibacterial activity:

- Targeting Ribonucleotide Reductase : Recent studies have identified bacterial ribonucleotide reductase as a target for this compound, particularly against pathogens such as Elizabethkingia anophelis and Elizabethkingia meningoseptica. The compound shows good binding affinity to the alpha subunits of these enzymes, indicating its potential for antibiotic development .

- Comparison with Other Antibiotics : The bactericidal activity of this compound has been found to be comparable to that of established antibiotics like mitomycin .

Molecular Biology Applications

In addition to its therapeutic uses, this compound has applications in molecular biology:

- Inhibition of Protein Interactions : Studies have shown that this compound can inhibit protein interactions critical for various cellular functions. For example, it disrupts the interaction between hypoxia-inducible factor alpha and its regulatory proteins, which is vital for tumor growth under hypoxic conditions .

- Research on Cellular Mechanisms : The compound has been used in experimental setups to study cellular responses to stress and apoptosis pathways, providing insights into the mechanisms underlying cancer cell survival and death .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Case Study 1 : A laboratory study demonstrated that treatment with this compound resulted in reduced viability of HeLa cells at concentrations above 10 nM while promoting heterochromatin formation at lower doses . This dual action highlights its potential for use in combination therapies.

- Case Study 2 : In a comparative study against other anticancer agents, this compound showed superior efficacy in inhibiting β-catenin/Tcf signaling pathways in human cancer cells, underscoring its role as a novel therapeutic candidate .

Mécanisme D'action

The mechanism of action of NSC45384 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the enzyme ribonucleotide reductase by quenching the tyrosyl radical required for catalysis . This inhibition disrupts the synthesis of deoxyribonucleotides, which are essential building blocks for DNA replication and repair. Additionally, NSC45384 has been found to bind and inhibit the SUMO-specific protease SENP1, leading to increased global SUMOylation levels and reduced levels of hypoxia-inducible factor alpha (HIF1α) .

Comparaison Avec Des Composés Similaires

NSC45384 est similaire à d'autres composés de type naphtoquinone, tels que NSC228155 et NSC522131 . Il est unique en sa capacité à inhiber sélectivement la ribonucléotide réductase et la SENP1. D'autres composés similaires comprennent :

NSC228155 : Un autre composé de type naphtoquinone avec des effets inhibiteurs similaires sur la ribonucléotide réductase.

NSC522131 : Un composé contenant du phénol qui stabilise les deux sous-unités NrdA et NrdB de la ribonucléotide réductase.

NSC85433 : Un composé contenant du phénol ayant des effets stabilisants sur la ribonucléotide réductase.

Activité Biologique

Methyl streptonigrin, a derivative of streptonigrin, is a potent compound with notable biological activities, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a quinone moiety that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, leading to its cytotoxic effects.

- Cytotoxicity : this compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it can inhibit the activity of β-catenin, a key regulator in cancer progression. For instance, studies show that at a concentration of 5 µM, this compound can inhibit β-catenin/Tcf-DNA complex formation by 86% .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit peptidyl arginine deiminases (PADs), which are implicated in cancer cell proliferation and survival. This inhibition is crucial for its anticancer effects, particularly against renal and pancreatic cancers .

- Induction of Heterochromatin Formation : Interestingly, at low concentrations (1 nM), this compound promotes heterochromatin formation without adversely affecting cell proliferation, suggesting potential for therapeutic use with reduced side effects .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains. Its efficacy has been tested against:

- Streptomyces fragilis

- Bacillus subtilis

- Escherichia coli

- Saccharomyces cerevisiae

In disk diffusion assays, this compound showed significant zones of inhibition, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Concentration | Effect |

|---|---|---|---|

| Cytotoxicity | Human cancer cells | 0.2 mg/kg | Effective against renal cancer |

| β-Catenin Inhibition | Human cancer cells | 5 µM | 86% inhibition |

| PAD Inhibition | Various cancer types | 100 nM | Significant cytotoxicity |

| Antimicrobial Activity | E. coli | 10 µg/disc | Zone of inhibition: 4.03 cm |

Case Study: Anticancer Effects

A study by Park and Chun highlighted the effectiveness of this compound in targeting β-catenin-activated human cancer cells. The compound's ability to inhibit β-catenin/Tcf signaling pathways indicates its potential as a therapeutic agent for cancers where this pathway is dysregulated .

Another investigation demonstrated that this compound exhibits higher potency against SUMO-specific protease-1 compared to other proteases, suggesting a targeted mechanism of action that could be exploited for therapeutic purposes .

Propriétés

IUPAC Name |

methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O8/c1-10-15(11-7-9-14(35-2)24(36-3)21(11)31)16(27)20(30-18(10)26(34)38-5)13-8-6-12-19(29-13)23(33)17(28)25(37-4)22(12)32/h6-9,31H,27-28H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZHTIOXLTVSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955558 | |

| Record name | Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3398-48-9 | |

| Record name | Methyl 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl streptonigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl streptonigrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STREPTONIGRIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H00548KV4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.